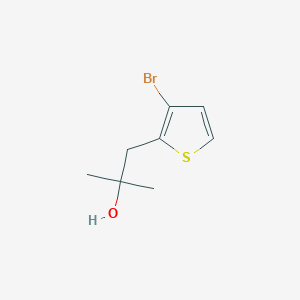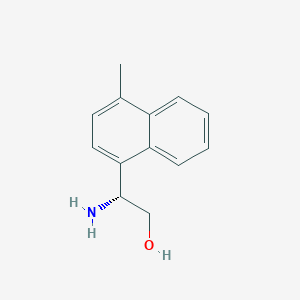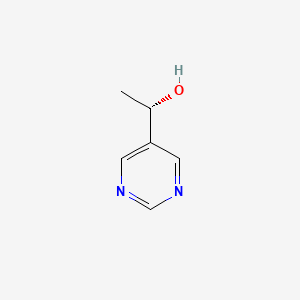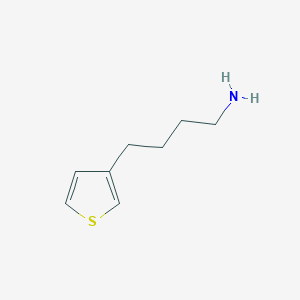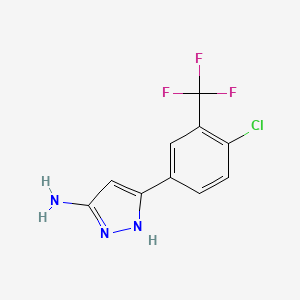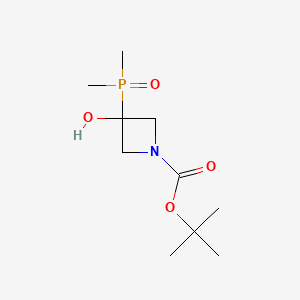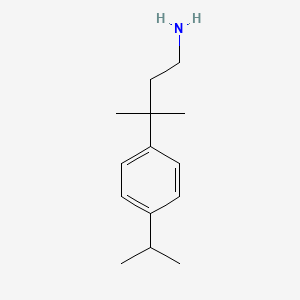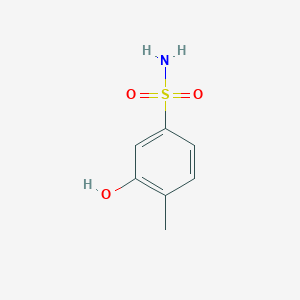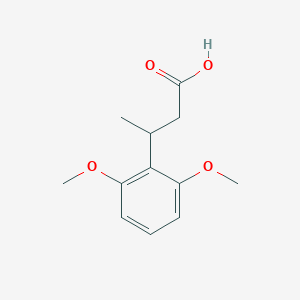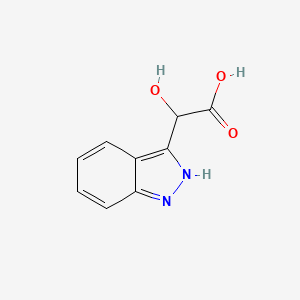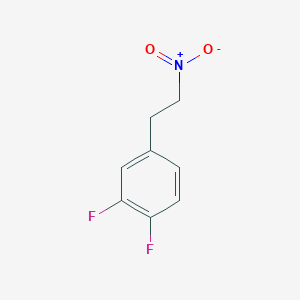
1-(3-Methylpyridin-4-yl)piperazine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Methylpyridin-4-yl)piperazine dihydrochloride is a chemical compound with the molecular formula C10H15N3·2HCl It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylpyridin-4-yl)piperazine dihydrochloride typically involves the reaction of 3-methylpyridine with piperazine. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction conditions often include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the formation of the piperazine ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and may include additional steps such as purification and crystallization to obtain the dihydrochloride salt form.
化学反应分析
Types of Reactions
1-(3-Methylpyridin-4-yl)piperazine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be substituted with various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted piperazine derivatives.
科学研究应用
1-(3-Methylpyridin-4-yl)piperazine dihydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: The compound is used in the production of various industrial chemicals and materials.
作用机制
The mechanism of action of 1-(3-Methylpyridin-4-yl)piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied .
相似化合物的比较
Similar Compounds
Similar compounds to 1-(3-Methylpyridin-4-yl)piperazine dihydrochloride include other pyridinylpiperazine derivatives, such as:
- 1-(2-Methylpyridin-4-yl)piperazine dihydrochloride
- 1-(2-Pyridinyl)piperazine
- 1-(3-Fluoro-2-pyridinyl)piperazine
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity
属性
分子式 |
C10H17Cl2N3 |
|---|---|
分子量 |
250.17 g/mol |
IUPAC 名称 |
1-(3-methylpyridin-4-yl)piperazine;dihydrochloride |
InChI |
InChI=1S/C10H15N3.2ClH/c1-9-8-12-3-2-10(9)13-6-4-11-5-7-13;;/h2-3,8,11H,4-7H2,1H3;2*1H |
InChI 键 |
IRBOTGMCABBYKA-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CN=C1)N2CCNCC2.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


